Trometamol citrate can be classified as a buffering agent due to its ability to maintain pH stability in biological and chemical systems. It is synthesized from two primary sources:
The synthesis of trometamol citrate involves a straightforward neutralization reaction where trometamol is dissolved in water, followed by the gradual addition of citric acid under controlled conditions. This process is exothermic, necessitating careful temperature management to ensure complete reaction and formation of the citrate salt.
Trometamol citrate has the molecular formula and features a complex structure that includes multiple hydroxymethyl groups. The structure can be analyzed through various spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, which help elucidate the arrangement of atoms within the molecule.
Trometamol citrate can participate in several chemical reactions:
The resulting products from these reactions depend on the specific conditions employed during the reaction.
Trometamol citrate primarily functions as a buffering agent that helps maintain acid-base balance within biological systems. Its mechanism involves:
The compound influences several metabolic pathways including:
These pathways are vital for maintaining cellular homeostasis and metabolic function .
Trometamol citrate exhibits several notable physical and chemical properties:
The compound is stable under standard laboratory conditions and does not degrade easily, making it suitable for long-term storage and use in various applications .
Trometamol citrate has diverse applications across several fields:
Trometamol citrate is a molecular complex formed by the reaction of trometamol (tromethamine) with citric acid. Its systematic IUPAC name is 2-amino-2-(hydroxymethyl)-1,3-propanediol 2-hydroxy-1,2,3-propanetricarboxylate (1:1). The compound has a molecular formula of C₄H₁₁NO₃·C₆H₈O₇ (equivalent to C₁₀H₁₉NO₁₀) and a molecular weight of 313.26 g/mol. The structure consists of trometamol—a tertiary amine with three hydroxyl groups—ionically bonded to the tricarboxylic acid groups of citrate, resulting in a crystalline salt [7] [9].
Table 1: Nomenclature and Chemical Identifiers of Trometamol Citrate
Designation | Value |
---|---|
IUPAC Name | 2-amino-2-(hydroxymethyl)-1,3-propanediol 2-hydroxy-1,2,3-propanetricarboxylate |
Synonyms | Tromethamine citrate; THAM citrate; Trometamoli citras |
CAS Registry Number | 108321-33-1 (primary); 14504-24-6 (non-specific) |
UNII Identifier | Y370FA4B4G |
Molecular Formula | C₁₀H₁₉NO₁₀ |
SMILES Notation | NC(CO)(CO)CO.OC(=O)CC(O)(CC(O)=O)C(O)=O |
InChI Key | VTMHBUDWQBDMQS-UHFFFAOYSA-N |
The compound is achiral due to the absence of stereocenters and exhibits no optical activity. Its synthesis involves stoichiometric neutralization of trometamol with citric acid in aqueous solution, followed by crystallization [7] [9].
Trometamol (tromethamine) was first synthesized in the 1950s as an organic buffer. Its initial clinical applications emerged in the 1960s for managing metabolic acidosis, leveraging its ability to bind hydrogen ions without influencing carbon dioxide tension. The citrate salt derivative was developed later to enhance physicochemical stability and solubility, particularly for formulations requiring pH control in the near-neutral range [9].
As a pharmaceutical excipient, trometamol citrate gained recognition for its dual functionality:
Its inclusion in modern formulations accelerated with the advent of biotechnology-derived therapeutics (e.g., monoclonal antibodies, fusion proteins), where precise pH control and minimization of metal-mediated oxidation are critical. Regulatory approval followed established evaluations by the International Pharmaceutical Excipients Council (IPEC) and pharmacopeial standards (USP, Ph. Eur.) [4] [8].
Buffering Mechanism
Trometamol citrate acts as a dual-component buffer system:
This synergy provides effective buffering between pH 3.0–8.5, making it ideal for formulations requiring stability across physiological pH transitions. The system’s capacity (β) is highest near the pKa of trometamol and the second pKa of citrate, achieving maximal β ≈ 0.03 mol·L⁻¹·pH⁻¹ at pH 7.4 [2] [5].
Table 2: Ionization Constants of Trometamol Citrate Components
Component | Ionizable Groups | pKa Values |
---|---|---|
Trometamol | Tertiary amine (R₃N) | 8.1 |
Citric acid | Carboxyl 1 | 3.15 |
Carboxyl 2 | 4.78 | |
Carboxyl 3 (α-hydroxycarboxyl) | 6.40 |
Solubility and Stability
Trometamol citrate is freely soluble in water (>500 mg/mL at 25°C), generating near-isotonic solutions at 1–5% w/v concentrations. It is less soluble in ethanol (<10 mg/mL) and insoluble in nonpolar solvents. Solid-state stability studies indicate no decomposition below 150°C, though prolonged storage above 40°C may promote Maillard reactions due to residual reducing sugars in formulations [4] [7].
Table 3: Key Physicochemical Properties
Property | Value |
---|---|
Water solubility | >500 mg/mL (25°C) |
Ethanol solubility | <10 mg/mL (25°C) |
Hygroscopicity | Low (weight gain <1% at 80% RH) |
Melting point | 152–155°C (decomposition observed) |
Solution osmolality | 290 mOsm/kg (1% w/v aqueous solution) |
The citrate moiety enhances stability via chelation, reducing metal-catalyzed degradation. For example, in protein formulations, it inhibits aggregation by sequestering trace metals that accelerate oxidation. This property is critical for lyophilized biologics, where trometamol citrate serves as a dual buffer-lyoprotectant [4] [6].
Excipient Functionality
In pharmaceutical applications, trometamol citrate is categorized as a:
Its multifunctionality aligns with trends toward co-processed excipients that optimize drug stability while minimizing formulation complexity [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0